Cas no 1159977-25-9 (2’-Deschloro-2’-hydroxy Dasatinib)

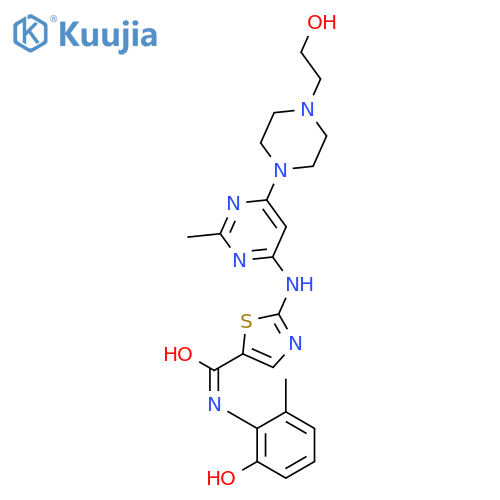

1159977-25-9 structure

商品名:2’-Deschloro-2’-hydroxy Dasatinib

CAS番号:1159977-25-9

MF:C22H27N7O3S

メガワット:469.55988240242

MDL:MFCD24386643

CID:1065395

PubChem ID:46781120

2’-Deschloro-2’-hydroxy Dasatinib 化学的及び物理的性質

名前と識別子

-

- 2’-Deschloro-2’-hydroxy Dasatinib

- 2'-Deschloro-2'-hydroxy Dasatinib

- 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide

- N-(2-Hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

- 5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)-

- AK171133

- 2 inverted exclamation mark -Deschloro-2 inverted exclamation mark -hydroxy Dasatinib

- 2-[[6-[4-(2-Hydroxyethyl)-1

- N-(2-HYDROXY-6-METHYLPHENYL)-2-

- C22H27N7O3S

- AKOS025289704

- 5-thiazolecarboxamide,2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-n-(2-hydroxy-6-methylphenyl)-

- 9EU2G6Q9CG

- DTXSID40675791

- 5-Thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-N-(2-hydroxy-6-methylphenyl)-; 2-[[6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)thiazole-5-carboxamide

- N-(2-HYDROXY-6-METHYLPHENYL)-2-({6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-METHYLPYRIMIDIN-4-YL}AMINO)-1,3-THIAZOLE-5-CARBOXAMIDE

- 1159977-25-9

- AS-64868

- ASK-049-05

- 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide

- AMY34026

- 2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-N-(2-hydroxy-6-methylphenyl)-5-thiazolecarboxamide

- CS-0050402

-

- MDL: MFCD24386643

- インチ: 1S/C22H27N7O3S/c1-14-4-3-5-16(31)20(14)27-21(32)17-13-23-22(33-17)26-18-12-19(25-15(2)24-18)29-8-6-28(7-9-29)10-11-30/h3-5,12-13,30-31H,6-11H2,1-2H3,(H,27,32)(H,23,24,25,26)

- InChIKey: QSYUTCLLUVARSF-UHFFFAOYSA-N

- ほほえんだ: S1C(C(N([H])C2C(=C([H])C([H])=C([H])C=2C([H])([H])[H])O[H])=O)=C([H])N=C1N([H])C1=C([H])C(=NC(C([H])([H])[H])=N1)N1C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])O[H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 469.19000

- どういたいしつりょう: 469.19

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 10

- 重原子数: 33

- 回転可能化学結合数: 7

- 複雑さ: 639

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 155

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- PSA: 158.47000

- LogP: 2.82560

2’-Deschloro-2’-hydroxy Dasatinib 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D288805-1mg |

2’-Deschloro-2’-hydroxy Dasatinib |

1159977-25-9 | 1mg |

$253.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N38290-100mg |

N-(2-Hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide |

1159977-25-9 | 95% | 100mg |

¥39616.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D496905-500MG |

5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)- |

1159977-25-9 | 97% | 500mg |

$4535 | 2024-05-23 | |

| Alichem | A089000844-250mg |

N-(2-Hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide |

1159977-25-9 | 95% | 250mg |

$8112.00 | 2023-09-04 | |

| eNovation Chemicals LLC | D496905-1G |

5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)- |

1159977-25-9 | 97% | 1g |

$6805 | 2024-05-23 | |

| Chemenu | CM105856-1g |

5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)- |

1159977-25-9 | 97% | 1g |

$*** | 2023-04-03 | |

| Aaron | AR000I3O-100mg |

2’-Deschloro-2’-hydroxy Dasatinib |

1159977-25-9 | 95% | 100mg |

$1734.00 | 2023-12-16 | |

| 1PlusChem | 1P000HVC-100mg |

2’-Deschloro-2’-hydroxy Dasatinib |

1159977-25-9 | 95+% | 100mg |

$1916.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121042-100mg |

N-(2-Hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide |

1159977-25-9 | 98% | 100mg |

¥15450.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D496905-100mg |

5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)- |

1159977-25-9 | 97% | 100mg |

$1360 | 2025-02-18 |

2’-Deschloro-2’-hydroxy Dasatinib 関連文献

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

1159977-25-9 (2’-Deschloro-2’-hydroxy Dasatinib) 関連製品

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2230780-65-9(IL-17A antagonist 3)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1159977-25-9)2’-Deschloro-2’-hydroxy Dasatinib

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):1768.0/2942.0